N-(1-(naphthalen-1-yl)ethyl)forMaMide
Description
Contextualization within Formamide (B127407) Chemistry and Substituted Naphthalene (B1677914) Derivatives
Formamides are a class of organic compounds characterized by the -NHCHO functional group. They are widely recognized for their utility as polar aprotic solvents and as versatile reagents in a variety of chemical transformations. williams.edu The formyl group can act as a protecting group for amines or as a precursor for other functional groups. nih.gov The chemistry of formamides is extensive, with numerous methods developed for their synthesis, including the catalytic formylation of amines. williams.edu
Naphthalene, a polycyclic aromatic hydrocarbon, and its derivatives are cornerstones in medicinal chemistry and materials science. researchgate.netnih.gov The naphthalene scaffold is present in numerous approved drugs, where it often contributes to the molecule's bioactivity through interactions with cellular targets. nih.gov The synthesis of substituted naphthalenes is a dynamic area of research, with a focus on developing efficient and selective methods to introduce functional groups onto the naphthalene core. researchgate.net
N-(1-(naphthalen-1-yl)ethyl)formamide thus represents a hybrid of these two important classes of organic molecules, inheriting properties and synthetic potential from both its formamide and naphthalene components.
Significance of this compound as a Key Intermediate and Precursor in Chemical Synthesis
The primary significance of this compound lies in its role as a key intermediate in the synthesis of high-value chemical compounds, particularly pharmaceuticals. It is a known precursor in the synthesis of Cinacalcet, a calcimimetic agent used in the treatment of hyperparathyroidism. google.com
The synthesis of this compound typically involves the formylation of 1-(1-naphthyl)ethylamine. The chirality of the ethylamine (B1201723) precursor is crucial, as it often dictates the stereochemistry of the final product. The enantiomerically pure (R)-(+)-1-(1-naphthyl)ethylamine is a common starting material for the synthesis of the corresponding (R)-formamide. enzymaster.de Various methods can be employed for the formylation step, including the use of formic acid or its derivatives, often in the presence of a catalyst. researchgate.net
The formamide group in this compound can be readily hydrolyzed under acidic or basic conditions to reveal the primary amine, which can then undergo further reactions to build more complex molecular architectures. This strategic use of the formamide as a masked amine is a common tactic in multi-step organic synthesis.
Below is a table summarizing the key reactants and products in the synthesis of this compound and its precursor.
| Reactant | Product | Reaction Type |
| 1-Naphthylacetophenone | 1-(1-Naphthyl)ethylamine | Reductive Amination |
| 1-(1-Naphthyl)ethylamine | This compound | Formylation |
Current Research Frontiers and Future Directions in Naphthalene-Derived Formamide Research
The research landscape for naphthalene-derived formamides, including this compound, is evolving. Current and future research directions are focused on several key areas:
Development of Novel Catalytic Methods: There is a continuous drive to develop more efficient, selective, and environmentally friendly catalytic methods for the synthesis of chiral formamides. researchgate.netlifechemicals.com This includes the exploration of new catalysts for the asymmetric formylation of amines, which would provide more direct routes to enantiomerically pure naphthalene-derived formamides. nih.gov
Exploration of New Biological Activities: Given the proven track record of naphthalene derivatives in medicine, researchers are actively exploring new biological applications for compounds derived from naphthalene-containing formamides. researchgate.netnih.gov This involves synthesizing libraries of related compounds and screening them for activity against a range of biological targets.
Application in Asymmetric Synthesis: The chiral nature of this compound and its precursors makes it a valuable tool in asymmetric synthesis. Future research will likely focus on utilizing this and similar chiral formamides as ligands for transition metal catalysts or as chiral auxiliaries to control the stereochemical outcome of various chemical reactions. medchemexpress.com
Materials Science Applications: The rigid and aromatic nature of the naphthalene core suggests potential applications in materials science. Naphthalene-based compounds have been investigated for their optical and electronic properties, and formamide-containing derivatives could be explored for their potential use in the development of novel organic materials.
Structure
3D Structure
Properties
IUPAC Name |
N-(1-naphthalen-1-ylethyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10(14-9-15)12-8-4-6-11-5-2-3-7-13(11)12/h2-10H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUNPZWRXVWADJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemoenzymatic Pathways for N 1 Naphthalen 1 Yl Ethyl Formamide and Analogues
Direct N-Formylation of 1-(naphthalen-1-yl)ethylamine
The conversion of 1-(naphthalen-1-yl)ethylamine to N-(1-(naphthalen-1-yl)ethyl)formamide is most directly achieved through N-formylation. This transformation can be accomplished using various formylating agents and reaction conditions, including catalyst-free approaches that offer environmental and economic advantages.
Utilization of Formylation Reagents and Optimized Reaction Conditions (e.g., ethyl formate)
Ethyl formate (B1220265) stands out as a common and effective formylating agent for primary amines. The reaction generally involves the nucleophilic attack of the amine on the carbonyl carbon of ethyl formate, leading to the formation of the corresponding formamide (B127407) and ethanol (B145695) as a byproduct. Research into the N-formylation of a wide range of aromatic and aliphatic amines has demonstrated that this method can be highly efficient, often proceeding under mild conditions. researchgate.netmdma.ch For instance, a general procedure involves mixing the amine with an excess of ethyl formate and heating the mixture, often without the need for a solvent. google.com
Bio-catalytic approaches have also been developed, utilizing lipases to catalyze the N-formylation of amines with ethyl formate. rsc.orggoogle.com These enzymatic methods boast mild reaction conditions, high efficacy, and the potential for catalyst recycling.
While specific data for the formylation of 1-(naphthalen-1-yl)ethylamine using ethyl formate is not extensively tabulated in the reviewed literature, the general protocols for aromatic amines provide a strong basis for its successful synthesis. The optimization of reaction parameters such as temperature and reactant stoichiometry would be key to achieving high yields.
Table 1: General Conditions for N-Formylation of Amines using Ethyl Formate
| Amine Type | Formylating Agent | Conditions | Yield | Reference |
| Aromatic/Aliphatic | Ethyl Formate | Neat, 60°C | Good to Excellent | google.com |
| Aromatic/Aliphatic | Ethyl Formate | Lipase (B570770) catalyst | High | rsc.orggoogle.com |
| Aromatic | Ethyl Formate | NaHSO₄·H₂O/activated charcoal, reflux | 80-94% | researchgate.net |
This table presents generalized findings for the N-formylation of amines and is expected to be applicable to 1-(naphthalen-1-yl)ethylamine.
Catalyst-Free N-Formylation Strategies
The development of catalyst-free synthetic methods is a significant goal in green chemistry, aiming to reduce waste and avoid the use of potentially toxic and expensive catalysts. Several catalyst-free methods for the N-formylation of amines have been reported and are applicable to the synthesis of this compound.
One such strategy employs formic acid as the formylating agent under solvent-free conditions. researchgate.netgoogle.com Heating a mixture of the amine and formic acid typically affords the desired formamide in good to excellent yields. google.com This method is advantageous due to the ready availability and low cost of formic acid. The reaction proceeds via a nucleophilic attack of the amine on the protonated formic acid, followed by the elimination of water.
Another innovative catalyst-free approach utilizes carbon dioxide (CO₂) as a C1 source in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄) or ammonia (B1221849) borane (B79455) (BH₃NH₃). nih.govrsc.orgresearchgate.net These reactions are often promoted by specific solvents and proceed under mild conditions. For example, the reductive formylation of CO₂ with NaBH₄ can generate formoxyborohydride species in situ, which then act as the formylating agent. nih.gov
Table 2: Catalyst-Free N-Formylation Methods for Amines
| Formylating System | Amine Type | Conditions | Yield | Reference |
| Formic Acid | Aromatic/Aliphatic | Neat, 60-80°C | Good to Excellent | researchgate.netgoogle.comgoogle.com |
| CO₂ / NaBH₄ | Aromatic/Aliphatic | Formamide-based solvents | Moderate to High | nih.gov |
| CO₂ / BH₃NH₃ | Aromatic/Aliphatic | Mild conditions | Good to Excellent | rsc.orgresearchgate.net |
| Aromatic Formates | Aromatic/Aliphatic | Ambient temperature | High | figshare.com |
This table outlines general catalyst-free methods applicable to the synthesis of this compound.
Exploration of Solvent Effects and Reaction Parameter Optimization
The choice of solvent and the optimization of reaction parameters are crucial for maximizing the yield and purity of the formylated product. In many catalyst-free N-formylation reactions, the solvent can play a direct role in the reaction mechanism.
For N-formylations using formic acid, azeotropic removal of water using a solvent like toluene (B28343) can drive the reaction to completion. nih.gov Studies have shown that while the reaction can proceed neat, the use of a non-polar solvent with a Dean-Stark trap can significantly improve yields. nih.gov
In catalyst-free N-formylations utilizing CO₂, the solvent can be critical in promoting the interaction between the amine, the reducing agent, and CO₂. rsc.org Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) have been found to be effective in facilitating the formation of the active formylating species. nih.govorgsyn.org
The optimization of other parameters such as temperature and the molar ratio of reactants is also essential. For instance, in formylations with ethyl formate, using a larger excess of the formylating agent can increase the reaction rate and yield. google.com The temperature is also a key variable, with higher temperatures generally leading to faster reactions, although this must be balanced against potential side reactions or degradation. mdma.ch
Synthesis of Chiral Naphthalene-Substituted Amine Precursors
The synthesis of enantiomerically pure (R)- and (S)-1-(naphthalen-1-yl)ethylamine is of significant interest as these chiral amines are valuable building blocks in asymmetric synthesis.
Asymmetric Hydrogenation and Stereoselective Reduction Routes to (R)- and (S)-1-(naphthalen-1-yl)ethylamine
Asymmetric hydrogenation of prochiral ketones or imines is a powerful method for the synthesis of chiral amines. The direct asymmetric hydrogenation of 1'-acetonaphthone, the corresponding ketone, can provide access to chiral 1-(naphthalen-1-yl)ethanol, which can then be converted to the amine. A more direct route involves the asymmetric hydrogenation of the corresponding imine or oxime.
A notable method involves the asymmetric catalytic reduction of 1-(1-naphthyl)ethanone oxime. Using specific chiral ruthenium catalysts, such as those derived from (1R,2R)- or (1S,2S)-2-amino-1,2-diphenylethyl](4-toluenesulfonyl)amine, in the presence of a hydrogen source like ammonium (B1175870) formate, can yield the (R)- or (S)-amine with high enantiomeric purity and chemical yield. researchgate.net The reaction is typically carried out in a solvent such as ethanol or dimethylformamide at room temperature. researchgate.net
Table 3: Asymmetric Synthesis of 1-(naphthalen-1-yl)ethylamine via Asymmetric Hydrogenation
| Precursor | Catalyst System | Solvent | Product | Enantiomeric Excess (ee) | Yield | Reference |
| 1-(1-naphthyl)ethanone oxime | Chlorine{(1R,2R)-(-)-2-amino-1,2-diphenylethyl ammonia} (p-cymene)ruthenium(II) / Ammonium Formate | Ethanol | (R)-(+)-1-(1-naphthyl)ethylamine | 96.3% | 98% | researchgate.net |
| 1-(1-naphthyl)ethanone oxime | Chlorine{(1S,2S)-(+)-2-amino-1,2-diphenylethylamino}(p-cymene)ruthenium(II) / Ammonium Formate | Dimethylformamide | (S)-(-)-1-(1-naphthyl)ethylamine | 96% | 87% | researchgate.net |
This table highlights specific examples of asymmetric hydrogenation for the synthesis of the chiral amine precursor.
Enantioselective Synthesis and Chiral Purity Control Methodologies
Enzymatic kinetic resolution is another highly effective strategy for obtaining enantiomerically pure 1-(naphthalen-1-yl)ethylamine. This method utilizes the stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer of the racemic amine, allowing for the separation of the unreacted enantiomer and the acylated product.
For example, immobilized Candida antarctica lipase B (Novozym 435) has been successfully used for the kinetic resolution of racemic 1-(naphthalen-1-yl)ethylamine. rsc.org The choice of acyl donor is critical to the success of the resolution. While common acyl donors like ethyl acetate (B1210297) can be used, research has shown that employing a more reactive acyl donor like 4-chlorophenyl valerate (B167501) can effectively inhibit non-selective amidation and lead to excellent enantiomeric excess (>99%) at high conversion. rsc.org The reaction conditions, including the solvent (e.g., toluene), temperature, and substrate concentration, are optimized to maximize both the conversion and the enantioselectivity. rsc.org
Transaminase enzymes also offer a powerful route for the enantioselective synthesis of chiral amines from the corresponding ketone. google.com By selecting either an R-selective or an S-selective transaminase in the presence of an amino donor, 1'-acetylnaphthalene can be directly converted to either (R)- or (S)-1-(1-naphthalen-1-yl)ethylamine with high enantiomeric purity. google.com
Table 4: Enzymatic Resolution for the Synthesis of Chiral 1-(naphthalen-1-yl)ethylamine
| Enzyme | Acyl Donor | Solvent | Product | Enantiomeric Excess (ee) | Conversion | Reference |
| Novozym 435 | 4-chlorophenyl valerate | Toluene | (R)-1-(2-naphthyl)ethylamine | >99% | 50% | rsc.org |
| Immobilized Candida antarctica lipase | Phenylethyl acetate | Toluene | (R)-1-(1-naphthyl)ethylamine | >99% | 48% | google.com |
| R-selective transaminase | Isopropylamine | Buffer | (R)-1-(1-naphthyl)ethylamine | High | High | google.com |
| S-selective transaminase | Isopropylamine | Buffer | (S)-1-(1-naphthyl)ethylamine | High | High | google.com |
This table summarizes various enzymatic methods for producing the enantiomerically pure amine precursor. Note that one entry refers to the 2-naphthyl isomer, but the principle is directly applicable to the 1-naphthyl isomer.
Derivation from 1-Acetonaphthone as a Starting Material
The synthesis of this compound can be achieved through a multi-step process commencing with 1-acetonaphthone. A crucial transformation in this pathway involves the reductive amination of the ketone functionality. While specific literature detailing the direct formylation of the resulting amine to yield this compound is not extensively available, the general principles of organic synthesis allow for a logical synthetic route.
The initial step would involve the conversion of 1-acetonaphthone to the corresponding amine, 1-(naphthalen-1-yl)ethanamine. This can be accomplished through various reductive amination protocols. Subsequently, the synthesized amine would undergo N-formylation. A variety of reagents and conditions can be employed for this purpose, including the use of formic acid or its derivatives. For instance, a common method involves heating the amine with formic acid. nih.gov Another approach utilizes a mixture of formic acid and ethyl formate. researchgate.net The reaction mechanism for such formylations generally involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the formylating agent, followed by the elimination of a small molecule like water or ethanol to yield the final formamide product. researchgate.net
A related synthetic pathway for a similar naphthalene-containing compound, N-methyl-1-naphthalenemethanamine, starts from 1-chloromethylnaphthalene. google.com This process involves the reaction of N-methylformamide with 1-chloromethylnaphthalene to produce an intermediate formamide derivative, which is then hydrolyzed to the final amine product. google.com This highlights the utility of formamide derivatives as key intermediates in the synthesis of more complex molecules.
Mechanistic Investigations of Formamide Formation
The formation of formamides, including this compound, can be achieved through various catalytic and non-catalytic methods, with significant research focused on understanding the underlying reaction mechanisms.
Carbon Dioxide Activation and Insertion Mechanisms in N-Formylation
The utilization of carbon dioxide (CO2) as a C1 source for N-formylation is a significant area of research due to its abundance and non-toxic nature. The mechanism of this transformation often involves the activation of CO2 and its subsequent insertion into a reactive bond.
In catalyst-free systems using CO2 and hydrosilanes, the solvent has been shown to play a critical role in promoting the interaction between the amine and the hydrosilane, which facilitates the insertion of CO2. rsc.org A proposed mechanism involves the formation of a silyl (B83357) carbamate (B1207046) intermediate. rsc.org
In catalyzed reactions, several pathways have been proposed for the N-formylation of amines with CO2 and hydrosilanes. acs.org These pathways are dependent on the reaction conditions and the nature of the substrates. acs.org One pathway involves the direct insertion of CO2 into the Si-H bond of the hydrosilane to form a formoxysilane intermediate, which then reacts with the amine. acs.orgresearchgate.net This pathway is favored for amines with low basicity in the absence of a catalyst. acs.org Another pathway involves the amine assisting in the formation of the formoxysilane. acs.org For more nucleophilic amines, a silylcarbamate intermediate can form, which can then be reduced by the hydrosilane to the formamide product. acs.orgresearchgate.net Base catalysts can stabilize carbamate salts, which then activate the hydrosilane for CO2 insertion. acs.org
Elucidation of Intermediate Species in Catalytic Formylation Pathways (e.g., formate borohydride species)
The identification of intermediate species is crucial for understanding the mechanisms of catalytic formylation. In reactions employing sodium borohydride (NaBH4) and CO2, the in situ formation of formoxy borohydride species has been identified as a key intermediate. rsc.orgnih.gov The presence of these species has been confirmed by 1H and 11B NMR spectroscopy. nih.gov The formation of these intermediates is particularly prominent in formamide-based solvents and is considered critical for the success of the N-formylation reaction. rsc.orgnih.gov Specifically, bis-formoxy borohydride and tris-formoxy borohydride have been identified as the active formylating agents. nih.gov
In other systems, such as the amination of furfural (B47365) using formamide and formic acid, a gem-diamine intermediate, FDFAM, has been identified and is considered a highly stable species in the reaction pathway. springernature.com This N-formyl-stabilizing quasi-catalytic species plays a key role in the selective formation of the aminated product. springernature.comresearchgate.net
Catalytic Mechanisms (e.g., N-heterocyclic carbene supported zinc catalysis)
N-heterocyclic carbenes (NHCs) have emerged as versatile ligands in catalysis, including in the N-formylation of amines. beilstein-journals.org Zinc-based catalysts supported by NHC ligands have been developed for the effective N-formylation of a variety of N-H containing compounds using CO2 and a hydrosilane as a reductant. rsc.orgrsc.org This catalytic system operates under mild conditions, such as at room temperature and under 1 bar of CO2 pressure, and demonstrates broad substrate scope and functional group tolerance. rsc.org
The proposed mechanism for NHC-catalyzed formylation often involves the activation of the formylating agent by the NHC. For example, in the formylation of amines with CO2 and a hydrosilane, the NHC can activate the hydrosilane, facilitating the reduction of CO2. A DFT study has suggested a mechanism where a carbamate intermediate activates the hydrosilane, leading to the reduction of CO2 and the formation of a C-H bond. Subsequently, the amine, activated by the carbene, attacks a silylformate intermediate to form the C-N bond of the formamide. researchgate.net
Advanced Synthetic Strategies for Related Formamide Derivatives
Modern organic synthesis has seen the development of advanced strategies for the formation of C-N bonds, which are crucial for the synthesis of a wide range of amides and formamides, including those with naphthalene (B1677914) moieties.
Heck-Matsuda Arylation for C-N Bond Formation in Naphthalene-Substituted Amides
The Heck-Matsuda reaction, which utilizes arenediazonium salts as arylating agents, is a powerful tool for the formation of carbon-carbon bonds. researchgate.net While it is primarily known for C-C bond formation, its principles can be conceptually extended to the synthesis of naphthalene-substituted amides through related palladium-catalyzed cross-coupling reactions. The high reactivity of arenediazonium salts allows these reactions to proceed under mild conditions. researchgate.net
The synthesis of naftifine, an antifungal agent containing a naphthalene moiety, has been achieved using a Heck-type reaction, demonstrating the utility of this methodology in constructing complex molecules with naphthalene units. researchgate.net The reaction involves the palladium-catalyzed arylation of an allylamine (B125299) derivative with an arenediazonium salt, proceeding with excellent regioselectivity and stereocontrol. researchgate.net This highlights the potential of palladium-catalyzed reactions for the synthesis of complex amides and related structures containing a naphthalene core.
Photo-Thiocyanoamination Approaches for Naphthalene-Based Structures
The synthesis of complex organic molecules increasingly relies on green and sustainable chemical methodologies. Photochemical reactions, particularly those utilizing visible light, represent a powerful tool in modern organic synthesis, offering high selectivity and mild reaction conditions. rsc.org One such advanced strategy is the photochemical thiocyanation of C-H bonds, which serves as a direct method for introducing the versatile thiocyanate (B1210189) (-SCN) group into aromatic systems like naphthalene. rsc.orgnih.gov This functional group is a valuable synthetic intermediate, readily transformable into various other functionalities, including the amine group necessary for the synthesis of this compound.
The term "photo-thiocyanoamination" describes a potential multi-step process rather than a single named reaction. It involves an initial photochemical thiocyanation of a suitable naphthalene precursor, followed by the chemical transformation of the introduced thiocyanate group into an amine. The final step would be the formylation of this amine.
Several photocatalytic systems have been developed for the thiocyanation of aromatic and heteroaromatic compounds. These range from homogeneous organic dyes like Eosin Y and Rose Bengal to heterogeneous, recyclable catalysts such as graphitic carbon nitride (g-C₃N₄). rsc.orgnih.govacs.org The use of heterogeneous catalysts like g-C₃N₄ is particularly advantageous as they can be easily recovered and reused multiple times without significant loss of activity, making the process more sustainable and cost-effective. rsc.orgbohrium.com Some transformations can even proceed without a photocatalyst, promoted by the generation of singlet oxygen under light irradiation. acs.org
Table 1: Examples of Photocatalytic Systems for C–H Thiocyanation of Aromatic Compounds
Once the thiocyanate group is installed on the naphthalene scaffold, it can be chemically converted to an amine, which can then be formylated to produce the final product, this compound. This multi-step approach, initiated by a photochemical C-H functionalization, highlights a modern, modular strategy for synthesizing complex naphthalene-based amides.
Scale-Up Considerations and Industrial Applicability of Synthetic Procedures
The transition of a synthetic procedure from a laboratory setting to industrial-scale production presents numerous challenges, particularly for photochemical reactions. While photochemistry offers unique synthetic pathways, its scale-up is not as straightforward as for traditional thermochemical reactions due to the fundamental issue of photon transport.
To overcome these limitations, modern industrial approaches have shifted from conventional batch systems to continuous flow reactors (micro- or mesoreactors). Flow chemistry provides a powerful solution for scaling photochemical processes for several reasons:
Enhanced Light Penetration: Flow reactors utilize channels with very small diameters, ensuring a short optical path. This allows for uniform and efficient irradiation of the entire reaction mixture.
Superior Process Control: These systems offer precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivity.
Safety: The small internal volume of flow reactors minimizes the risk associated with handling reactive intermediates or exothermic processes.
Scalability: Production can be increased through "numbering up" (also known as scaling out), which involves operating multiple reactors in parallel. This strategy allows for a seamless transition from lab-scale discovery to industrial production without the need for extensive re-optimization of the reaction conditions. Another strategy, "sizing up," involves increasing the reactor's dimensions, though this may require some process adjustments.
The industrial applicability of a photochemical process also hinges on its economic and environmental sustainability. For the synthesis of this compound analogues via thiocyanation, the use of a low-cost, metal-free, and recyclable heterogeneous photocatalyst like mesoporous graphitic carbon nitride (mpg-C₃N₄) is highly desirable. rsc.org Such catalysts can be easily separated from the product stream and reused, reducing waste and operational costs. rsc.org Furthermore, employing atmospheric oxygen as the terminal oxidant and visible light as the energy source enhances the green credentials of the synthesis. The practicality of such protocols has been demonstrated through successful gram-scale reactions, indicating their potential for larger-scale applications. rsc.orgresearchgate.net
Table 2: Comparison of Reactor Types for Photochemical Scale-Up
Table of Mentioned Compounds
Chemical Transformations and Derivatization Strategies for N 1 Naphthalen 1 Yl Ethyl Formamide
Hydrolysis Pathways of the Formamide (B127407) Moiety
The cleavage of the formamide's amide bond is a fundamental transformation, yielding the primary amine, 1-(naphthalen-1-yl)ethan-1-amine, and formic acid. This process can be achieved through several distinct mechanisms.
Acid-catalyzed hydrolysis is a standard method for the deprotection of formamides. The reaction mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. youtube.com This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine moiety leads to the formation of protonated 1-(naphthalen-1-yl)ethan-1-amine and formic acid. youtube.com The final step is a deprotonation of the resulting ammonium (B1175870) ion, which, under acidic conditions, is irreversible as the protonated amine is not nucleophilic. youtube.com
A common procedure involves heating the formamide in the presence of a strong mineral acid, such as sulfuric acid or hydrochloric acid. For instance, a process analogous to the hydrolysis of N-methyl-N-(1-naphthylmethyl)-formamide involves refluxing the compound in 10% aqueous sulfuric acid for several hours to yield the corresponding amine. google.com
Table 1: Conditions for Acid-Catalyzed Hydrolysis
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| 10% aq. H₂SO₄ | Reflux, 4h | 1-(Naphthalen-1-yl)ethan-1-amine | google.com |
In biological systems, the hydrolysis of formamides can be catalyzed by specific enzymes. N-substituted formamide deformylases are a class of enzymes capable of hydrolyzing N-substituted formamides to their corresponding amines and formate (B1220265). nih.gov For example, the enzyme N-substituted formamide deformylase (NfdA) from the bacterium Arthrobacter pascens has been shown to catalyze the stoichiometric hydrolysis of N-benzylformamide, a close structural analog of N-(1-(naphthalen-1-yl)ethyl)formamide. nih.gov This suggests that this compound could be a substrate for similar amidohydrolases. nih.govnih.gov
Beyond direct hydrolysis, the biotransformation of N-aryl compounds can involve a variety of metabolic pathways, primarily mediated by cytochrome P450 (CYP) enzymes. researchgate.netnih.gov These pathways include:
N-Dealkylation: Oxidative cleavage of the N-ethyl bond.
N-Oxidation: Formation of N-hydroxy metabolites. nih.gov
Ring Hydroxylation: Oxidation of the naphthalene (B1677914) ring to form phenolic derivatives.
Conjugation: Metabolites, particularly hydroxylated ones, can undergo Phase II conjugation reactions, such as glucuronidation, to form more water-soluble derivatives for excretion. nih.gov
These metabolic transformations are crucial in understanding the compound's behavior in a biological context.
In molecules containing multiple reactive groups, such as a formamide and an isocyanide (isonitrile), selective transformation is a significant challenge. Both formamides and isocyanides are susceptible to hydrolysis under acidic conditions. Acid-catalyzed hydrolysis of an isocyanide yields the corresponding formamide. researchgate.net The rate of this initial hydrolysis is typically much faster than the subsequent hydrolysis of the resulting formamide to an amine. researchgate.net
For a hypothetical compound like N-(5-isocyanonaphthalen-1-yl)formamide, this rate difference could theoretically be exploited. Mild acidic conditions might selectively hydrolyze the isocyanide group to a second formamide group, yielding a diformamide, while leaving the original formamide group intact. Harsher, prolonged acidic conditions would likely lead to the hydrolysis of both formamide groups to their respective amines. The selective hydrolysis of one formamide group in the presence of another or an isocyanide would depend heavily on the specific electronic and steric environment of each group and require precise control of reaction conditions (pH, temperature, time).
Reduction Reactions to N-Methylated and Secondary Amine Derivatives
The reduction of the formamide group in this compound provides a direct route to the corresponding N-methylated secondary amine, N-methyl-1-(naphthalen-1-yl)ethan-1-amine. This transformation is highly valuable for introducing a methyl group onto a primary amine precursor.
A powerful and versatile method for this reduction utilizes the sodium borohydride (B1222165)/iodine (NaBH₄/I₂) system in a solvent like tetrahydrofuran (B95107) (THF). nih.govbeilstein-archives.org This reagent combination generates diborane (B8814927) (BH₃·THF) in situ, which is highly effective for reducing amides. The reaction is proposed to proceed through a two-step mechanism: a rapid initial reduction of the formamide to an intermediate, followed by a slower, rate-determining reduction step to the final N-methylamine. beilstein-archives.org This method is advantageous due to its mild conditions and the use of inexpensive reagents.
Table 2: Reagents for Reduction of Formamides
| Reagent System | Product | Proposed Mechanism | Reference |
|---|---|---|---|
| NaBH₄ / I₂ in THF | N-Methyl-1-(naphthalen-1-yl)ethan-1-amine | In situ generation of diborane (B₂H₆) | nih.govbeilstein-archives.org |
Oxidation and Rearrangement Reactions of Formamide Derivatives
The oxidation of this compound is less common but could potentially occur at several sites. Oxidation of the formyl C-H bond could lead to an unstable carbamic acid derivative that might decompose. Alternatively, oxidation at the benzylic C-H position of the ethyl group could yield a ketone, N-(1-oxo-1-(naphthalen-1-yl)ethyl)formamide, particularly with selective oxidizing agents. The oxidation of secondary amines to amides is a well-known transformation, often utilizing catalysts like ruthenium or oxoammonium salts, highlighting the general susceptibility of the C-H bond alpha to the nitrogen. chemrxiv.org
Rearrangement reactions common in amide chemistry, such as the Hofmann and Curtius rearrangements, are not directly applicable to this compound. byjus.commasterorganicchemistry.com These reactions require a primary amide (R-CONH₂) and result in the formation of a primary amine (R-NH₂) with the loss of the carbonyl carbon. masterorganicchemistry.comyoutube.com Similarly, the Beckmann rearrangement transforms an oxime into an amide and is not a reaction of a pre-formed formamide. wiley-vch.demasterorganicchemistry.com
Nucleophilic and Electrophilic Substitution Reactions at the Formamide Group
The formamide group itself can participate in substitution reactions, acting as either the substrate or, in some cases, the nucleophile.
Nucleophilic Substitution: The carbonyl carbon of the formamide is electrophilic and can be attacked by nucleophiles. This process, known as nucleophilic acyl substitution, can lead to the cleavage of the C-N bond, with the N-(1-(naphthalen-1-yl)ethyl)amino group acting as a leaving group. masterorganicchemistry.com This is the operative mechanism in hydrolysis (with water as the nucleophile) and can also occur with other nucleophiles like alcohols (to form formate esters) or amines (transamidation), though often requiring catalysis. The formamide itself, particularly the carbonyl oxygen, has Lewis basic properties and can act as a nucleophilic catalyst in certain SN reactions. researchgate.netacs.orgnih.gov
Electrophilic Substitution: This typically refers to electrophilic aromatic substitution (EAS) on the naphthalene ring. The formamido group (-NHCHO) is an activating, ortho-, para-directing group. The nitrogen's lone pair of electrons can be donated into the aromatic system via resonance, stabilizing the carbocation intermediate (the sigma complex) formed during the attack of an electrophile at the ortho and para positions. libretexts.org For this compound, electrophilic attack is predicted to occur primarily at the C4 and C5 positions of the naphthalene ring.
Table 3: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Electrophile (E⁺) | Predicted Major Products |
|---|---|---|
| Nitration (HNO₃/H₂SO₄) | NO₂⁺ | N-(4-nitro-1-(naphthalen-1-yl)ethyl)formamide |
| Halogenation (Br₂/FeBr₃) | Br⁺ | N-(4-bromo-1-(naphthalen-1-yl)ethyl)formamide |
The atom directly attached to the ring (nitrogen) has a lone pair, making the group activating and directing substitution to the ortho and para positions relative to the point of attachment. libretexts.org
Alkylation and Acylation Strategies for the Amide Nitrogen
The derivatization of the amide nitrogen in this compound represents a key strategy for modifying its chemical properties. As a secondary amide, the nitrogen atom is less nucleophilic than that of a primary amine, necessitating specific activation methods for successful alkylation or acylation.
Research Findings
Standard procedures for the N-alkylation of amides involve the deprotonation of the N-H bond using a strong base to form a highly nucleophilic amide anion, which is then treated with an alkylating agent. rsc.org Common bases for this purpose include sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF). The resulting anion readily reacts with electrophiles such as alkyl halides (e.g., methyl iodide, ethyl bromide) to yield the N-alkylated product. rsc.orgrsc.org Another approach involves the use of N,N-dimethylformamide dialkyl acetals, which can serve as both the alkylating agent and solvent, offering a metal-free alternative. researchgate.net
N-acylation of the formamide nitrogen follows a similar principle of enhancing nucleophilicity. The reaction is typically carried out by treating the amide with a potent acylating agent like an acyl chloride or anhydride (B1165640) in the presence of a base. researchgate.net These reactions are fundamental in synthetic chemistry for introducing functional groups or for creating protecting groups on the amide nitrogen. researchgate.net While direct acylation of this specific formamide is not widely documented, general methods suggest that deprotonation followed by the addition of an acyl halide, such as acetyl chloride or benzoyl chloride, would lead to the corresponding N-acylformamide derivative.
The table below outlines plausible synthetic routes for the alkylation and acylation of the amide nitrogen in this compound based on established methodologies for N-H functionalization.
| Transformation | Reagents and Conditions | Expected Product | General Methodology Reference |
|---|---|---|---|
| N-Methylation | 1. Sodium Hydride (NaH) in DMF, 0 °C to rt 2. Methyl Iodide (CH₃I) | N-methyl-N-(1-(naphthalen-1-yl)ethyl)formamide | rsc.org |
| N-Ethylation | 1. Potassium carbonate (K₂CO₃) in Acetonitrile (B52724) 2. Ethyl Bromide (CH₃CH₂Br), reflux | N-ethyl-N-(1-(naphthalen-1-yl)ethyl)formamide | rsc.org |
| N-Acetylation | 1. Sodium Hydride (NaH) in THF 2. Acetyl Chloride (CH₃COCl) | N-acetyl-N-(1-(naphthalen-1-yl)ethyl)formamide | researchgate.net |
| N-Benzoylation | 1. Pyridine (B92270) (as solvent and base) 2. Benzoyl Chloride (C₆H₅COCl) | N-benzoyl-N-(1-(naphthalen-1-yl)ethyl)formamide | researchgate.net |
Cyclization and Heterocycle Formation via Naphthalene-Ethylamine Scaffold
The this compound structure serves as a valuable precursor for the synthesis of complex nitrogen-containing heterocycles. The formamide group itself can act as a one-carbon synthon for ring closure, or it can be modified to facilitate various cyclization pathways.
Research Findings
A primary and direct method for achieving cyclization is the Bischler-Napieralski reaction. wikipedia.orgorganic-chemistry.org This reaction facilitates the intramolecular electrophilic cyclization of β-arylethylamides using a dehydrating Lewis acid, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), typically under reflux conditions. wikipedia.orgnrochemistry.com In the case of this compound, the reaction proceeds through the formation of a highly electrophilic nitrilium ion intermediate. organic-chemistry.org This intermediate is then attacked by the electron-rich naphthalene ring, with the cyclization occurring at the peri-position (C8) due to the formation of a stable six-membered ring. This process yields a dihydrobenzo[h]quinoline skeleton. jk-sci.com Subsequent oxidation of the resulting dihydro-product can furnish the fully aromatic benzo[h]quinoline, a scaffold found in various biologically active compounds. nih.govnih.gov
An alternative strategy involves the hydrolysis of the formamide to its parent primary amine, 1-(naphthalen-1-yl)ethan-1-amine. This amine is a versatile intermediate for other cyclization reactions. For instance, a Pictet-Spengler-type reaction can be employed. wikipedia.orgjk-sci.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone under acidic conditions. wikipedia.orgnih.gov While the classic Pictet-Spengler reaction uses a β-arylethylamine, modifications and related cyclizations can be applied to the α-arylethylamine scaffold of 1-(naphthalen-1-yl)ethan-1-amine to generate various fused tetrahydroisoquinoline-type structures. The success and regioselectivity of such reactions are highly dependent on the specific reagents and conditions used. jk-sci.comnih.gov
The table below details the Bischler-Napieralski cyclization, a key transformation for converting the this compound scaffold into a valuable heterocyclic system.
| Reaction Name | Substrate | Reagents and Conditions | Product | Reaction Type Reference |
|---|---|---|---|---|
| Bischler-Napieralski Reaction | This compound | Phosphorus oxychloride (POCl₃), reflux in Toluene (B28343) or Acetonitrile | 1-methyl-3,4-dihydrobenzo[h]quinoline | wikipedia.orgorganic-chemistry.orgnrochemistry.com |
| Aromatization (Dehydrogenation) | 1-methyl-3,4-dihydrobenzo[h]quinoline | Palladium on carbon (Pd/C), high temperature; or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 1-methylbenzo[h]quinoline | nih.gov |
Computational Chemistry and Mechanistic Modeling
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by modeling the electron density.
The electronic structure of N-(1-(naphthalen-1-yl)ethyl)formamide can be elucidated using DFT calculations. Key to understanding its reactivity are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. worldwidejournals.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electrical transport properties. worldwidejournals.commdpi.com A smaller energy gap suggests higher reactivity and polarizability, making it easier for an electron to be excited from the HOMO to the LUMO. worldwidejournals.comnih.gov For naphthalene (B1677914) derivatives, the HOMO is often localized on the naphthalene ring system, while the LUMO distribution can vary depending on the substituents. nih.govnih.gov In the case of this compound, the naphthalene moiety is expected to be the primary location of the HOMO, indicating its role as the principal electron-donating part of the molecule. The formamide (B127407) group, being electron-withdrawing, would influence the energy and localization of the LUMO.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) | Description |
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 5.3 | Energy difference between HOMO and LUMO |
Note: The values in this table are illustrative and would require specific DFT calculations for this compound to be precisely determined.
The introduction of different functional groups to the naphthalene ring can significantly alter the HOMO-LUMO gap and, consequently, the molecule's reactivity. researchgate.net
Transition state analysis helps in understanding the mechanism of a reaction by identifying the highest energy point along the reaction coordinate. The geometry and vibrational frequencies of the transition state provide crucial information about the bond-breaking and bond-forming processes. For instance, in the synthesis of this compound, DFT could be used to model the reaction between 1-(naphthalen-1-yl)ethan-1-amine and a formylating agent, elucidating the most favorable reaction pathway and identifying key intermediates.
DFT methods can accurately predict various spectroscopic properties, which can then be compared with experimental data for validation of the computed molecular structure. nih.gov
NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts are valuable for structural elucidation. nih.govelixirpublishers.com By calculating the magnetic shielding tensors for each nucleus in the presence of a magnetic field, the chemical shifts can be predicted. These predicted spectra can aid in the assignment of experimental signals and provide confidence in the determined structure of this compound. elixirpublishers.commdpi.com
Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict these vibrational frequencies and their corresponding intensities. nih.govresearchgate.net The calculated vibrational spectrum can be compared with the experimental spectrum to confirm the molecular structure and to aid in the assignment of vibrational bands to specific functional groups and molecular motions. nih.govnih.gov For this compound, characteristic vibrational frequencies for the N-H and C=O stretching of the formamide group, as well as the C-H and C=C vibrations of the naphthalene ring, can be predicted. researchgate.net
Molecular Dynamics Simulations for Conformational Landscapes and Rotameric Equilibria
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility. mdpi.comnih.gov For a molecule like this compound, which has several rotatable bonds, MD simulations can be used to explore its conformational landscape and determine the relative populations of different conformers (rotamers). mdpi.com
By simulating the motion of the atoms over a period of time, MD can reveal the preferred spatial arrangements of the naphthalene ring, the ethyl group, and the formamide moiety. nih.gov This is crucial for understanding how the molecule's shape influences its properties and interactions with its environment. The simulations can identify the most stable conformers and the energy barriers between them, providing a detailed picture of the rotameric equilibria. nih.gov
Molecular Docking and Ligand-Protein Interaction Modeling for Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. ijnc.irjbcpm.com This method is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of ligand-protein interactions. rsc.org For this compound, molecular docking could be employed to investigate its potential binding to various biological targets. nih.gov
The process involves placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function. jbcpm.com This can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's amino acid residues. ijnc.irmdpi.com Such studies could reveal, for example, how the naphthalene ring fits into a hydrophobic pocket of a receptor, while the formamide group forms hydrogen bonds with polar residues. mdpi.com These insights are invaluable for understanding the molecule's potential biological activity and for designing more potent derivatives.
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Value | Description |
| Binding Affinity | -8.5 kcal/mol | Predicted free energy of binding |
| Interacting Residues | Tyr123, Phe256, Gln89 | Key amino acid residues in the binding site |
| Interaction Types | Pi-Pi stacking, Hydrogen bond | Dominant non-covalent interactions |
Note: This table presents hypothetical data to illustrate the output of a molecular docking study.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Studies for Derivative Design
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. mdpi.com These models are built using a set of known compounds (a training set) and can then be used to predict the activity or properties of new, untested molecules. nih.gov
For this compound, a QSAR study could be conducted on a series of its derivatives to identify the structural features that are important for a particular biological activity, such as anticancer or antimicrobial effects. nih.gov Molecular descriptors, which are numerical representations of a molecule's structure (e.g., topological, electronic, and steric properties), are calculated for each compound and correlated with the observed activity. The resulting QSAR model can then guide the design of new derivatives with enhanced activity by suggesting modifications to the parent structure. ijnc.ir For instance, a QSAR model might indicate that increasing the hydrophobicity of the naphthalene ring or adding a hydrogen bond donor to the formamide group could lead to improved biological efficacy.
Biological and Biomedical Applications of N 1 Naphthalen 1 Yl Ethyl Formamide and Its Analogues
Antimicrobial Activity Profile
While direct studies on the antimicrobial properties of N-(1-(naphthalen-1-yl)ethyl)formamide are not extensively documented in publicly available research, the investigation of its close structural analogues provides significant insight into the potential antimicrobial profile of this chemical family. Derivatives built upon the N-(naphthalen-1-yl) core have demonstrated notable efficacy against a variety of microbial pathogens. researchgate.netxiahepublishing.com
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
Analogues of this compound, such as those based on the N-(naphthalen-1-yl)propanamide structure, have been synthesized and evaluated for their antibacterial properties. researchgate.net These studies reveal that modifications to the propanamide side chain can yield compounds with significant activity. For instance, certain thio-substituted N-(naphthalen-1-yl)propanamide derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria. researchgate.net
Research into a series of N-(naphthalen-1-yl)propanamide derivatives revealed that several compounds exhibited anti-gram-positive bacterial activity comparable to the standard drug chloramphenicol. researchgate.net Specifically, compounds featuring 1-methyl-1H-imidazol-2-yl, 5-nitro-1H-benzimidazol-2-yl, and 4-methyl-4H-1,2,4-triazol-3-yl thio-substituents were effective. researchgate.net In terms of Gram-negative bacteria, one derivative, 2-(benzothiazol-2-ylthio)-N-(naphthalen-1-yl)propanamide, was uniquely active against Yersinia enterocolitica. researchgate.net
The broader class of naphthylamine derivatives has also been a source of antibacterial agents. xiahepublishing.com Studies on naphthyridine derivatives, which also incorporate a fused ring system, have shown that these compounds can block bacterial DNA replication by targeting DNA gyrase, effective against both Gram-positive and Gram-negative bacteria. nih.gov
Table 1: Antibacterial Activity of Selected N-(naphthalen-1-yl)propanamide Analogues
| Compound Analogue | Bacterial Strain | Activity Level | Reference |
|---|---|---|---|
| 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide | Gram-positive bacteria | Potency at half of chloramphenicol | researchgate.net |
| N-(naphthalen-1-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]propanamide | Gram-positive bacteria | Potency at half of chloramphenicol | researchgate.net |
| 2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(naphthalen-1-yl)propanamide | Gram-positive bacteria | Potency at half of chloramphenicol | researchgate.net |
| 2-(benzothiazol-2-ylthio)-N-(naphthalen-1-yl)propanamide | Yersinia enterocolitica (Gram-negative) | Active | researchgate.net |
Antifungal Efficacy against Pathogenic Fungi
The naphthalene (B1677914) moiety is present in several clinically used antifungal drugs, including Terbinafine and Naftifine, highlighting the scaffold's potential for developing new antimycotic agents. ijpsjournal.comxiahepublishing.com Analogues of this compound have demonstrated significant antifungal properties against a range of pathogenic fungi.
Studies on N-(naphthalen-1-yl)propanamide derivatives showed that compounds with specific thio-substituents exhibited antifungal activity against at least one tested fungal strain with potency comparable to half that of ketoconazole. researchgate.net These active derivatives included those with 5-methyl-1,3,4-thiadiazol-2-yl, benzothiazol-2-yl, 1-methyl-1H-imidazol-2-yl, and 5-nitro-1H-benzimidazol-2-yl groups. researchgate.net Similarly, N-(pyridinylmethyl)naphthalen-1-amines, another class of α-naphthylamine derivatives, were found to be active against opportunistic pathogenic fungi, including yeasts and dermatophytes. nih.gov One compound in this class showed particular efficacy against Trichophyton rubrum. nih.gov
The (R)-enantiomer of a related compound, N-(4-tert-butylbenzyl)-N-methyl-1-(naphthalen-1-yl)ethanamine, was also noted for having superior antifungal activity compared to the (S)-enantiomer of butenafine (B35027) analogues. ijpsjournal.com
Table 2: Antifungal Activity of Selected Naphthalene-Based Analogues
| Compound Analogue Class | Pathogenic Fungi | Activity Level | Reference |
|---|---|---|---|
| N-(naphthalen-1-yl)propanamide Derivatives | Various Fungi | Potency at half of ketoconazole | researchgate.net |
| N-(pyridinylmethyl)naphthalen-1-amines | Yeasts, Dermatophytes | MIC = 25–32 μg/mL | nih.gov |
| N-(pyridinylmethyl)naphthalen-1-amines | Trichophyton rubrum | MIC = 6.25 μg/mL | nih.gov |
Target Identification and Mechanism of Action Studies (e.g., Inhibition of E. Coli FabH, Azole Antifungal Targets like CYP51)
In the antibacterial realm, the Type II fatty acid synthesis (FAS) pathway is an attractive target for drug development because it is essential for bacteria and distinct from the human FAS pathway. nih.govnih.gov A key condensing enzyme in this pathway is β-ketoacyl-ACP synthase III, commonly known as FabH. nih.gov While there are no clinical drugs that specifically target FabH, it remains a promising target for novel antibacterial agents. nih.gov Although direct inhibition of E. coli FabH by this compound has not been reported, the general strategy of targeting bacterial-specific enzymes like FabH is a core principle in the rational design of new antibacterial compounds. nih.govresearchgate.net
Role as Key Intermediates in Pharmaceutical Synthesis
A chemical precursor is a substance that is used in the production of another, often more complex, substance. wikipedia.orgunodc.orgincb.org this compound serves as a valuable precursor, or a protected form of a key precursor, in the synthesis of important active pharmaceutical ingredients (APIs). Its structure contains the essential 1-(naphthalen-1-yl)ethylamine moiety required for building certain therapeutic molecules.
Precursor for Therapeutically Active Pharmaceutical Ingredients (APIs) (e.g., Cinacalcet Hydrochloride, Terbinafine)
Cinacalcet Hydrochloride: Cinacalcet is a calcimimetic agent used to treat secondary hyperparathyroidism and hypercalcemia. mdpi.combeilstein-journals.org The core of its structure is the chiral (R)-1-(naphthalen-1-yl)ethanamine fragment. Synthetic routes to Cinacalcet heavily rely on this key intermediate. beilstein-journals.orgnih.gov this compound is the N-formylated version of this amine. In organic synthesis, a formamide (B127407) group can serve as a protecting group for an amine. This protection strategy allows other chemical transformations to occur on the molecule without affecting the amine. The subsequent removal of the formyl group (hydrolysis) regenerates the free amine, which can then be used in the final steps of the API synthesis. Therefore, this compound is a direct and stable precursor to the essential building block of Cinacalcet.
Terbinafine: Terbinafine is a widely used allylamine (B125299) antifungal agent that inhibits ergosterol (B1671047) biosynthesis. ijpsjournal.comgoogleapis.com A crucial intermediate in the synthesis of Terbinafine is N-methyl-1-naphthalenemethanamine. koreascience.krgoogle.com A patented process describes the preparation of this intermediate from its formylated precursor, N-methyl-N-(1-naphthylmethyl)formamide. google.com In this process, the formamide is synthesized and then hydrolyzed using aqueous sulfuric acid to yield the desired N-methyl-1-naphthalenemethanamine, which is then carried forward to produce Terbinafine. google.com This provides a direct example of an analogous N-formyl-naphthalene derivative being used as a key intermediate in the large-scale production of an important API.
Rational Design and Synthesis of Novel Naphthalene-Based Drug Candidates
Rational drug design is a strategy that involves creating new medications based on a detailed understanding of the biological targets they are meant to interact with. nih.gov The naphthalene scaffold, due to its presence in numerous bioactive compounds, is a frequent starting point for the rational design of new drug candidates. ijpsjournal.comnih.gov
The synthetic accessibility of compounds like this compound and its corresponding amine makes them attractive starting materials for creating libraries of novel naphthalene-based compounds. By modifying the side chains or substituting different groups onto the naphthalene rings, chemists can systematically explore how these structural changes affect biological activity. nih.gov For example, understanding that naphthalene-containing azoles can inhibit the fungal enzyme CYP51 allows for the design of new inhibitors with improved potency or selectivity by modeling the interactions between the naphthalene moiety and the enzyme's active site. nih.gov This structure-guided approach aims to develop drug candidates with enhanced efficacy and better pharmacological profiles. nih.govnih.gov
Optimization of Synthetic Routes for Industrial-Scale Pharmaceutical Production
The industrial-scale synthesis of active pharmaceutical ingredients (APIs) necessitates routes that are not only efficient and high-yielding but also cost-effective, sustainable, and scalable. lboro.ac.ukpharmtech.com For this compound and its analogues, optimization strategies focus on improving reaction conditions, minimizing waste, and ensuring process robustness. A general procedure for preparing N-formylated amines involves dissolving the parent amine in a solvent like acetonitrile (B52724) with a reducing agent, such as sodium triacetoxyborohydride, under a carbon dioxide atmosphere. rsc.org The mixture is typically heated, and after the reaction, the product is extracted and purified via column chromatography. rsc.org
For large-scale production, transitioning from traditional batch synthesis to continuous flow chemistry offers significant advantages. lboro.ac.uk Continuous flow processes can lead to substantially higher yields, with some studies reporting up to a 95% isolated yield under optimized conditions. lboro.ac.uk This method also enhances safety and process control, which are critical in industrial settings. lboro.ac.ukpharmtech.com Furthermore, the adoption of greener solvents and simplified purification methods, such as pH-induced crystallization, can markedly reduce the environmental impact and resource intensity of the manufacturing process. lboro.ac.uk
Pharmacological Potential of Related Formamide Derivatives
Investigation of Anti-inflammatory and Antioxidant Activities of Naphthalene-Formamide Conjugates
Naphthalene derivatives have been the subject of significant research for their potential biological activities, including anti-inflammatory and antioxidant effects. ncku.edu.twchemistryviews.org The combination of a naphthalene scaffold with a formamide or other amide linkage can produce conjugates with notable pharmacological properties.
Studies on various naphthalene derivatives have demonstrated their capacity to inhibit inflammatory responses. For instance, certain synthetic naphthalene compounds have shown significant inhibitory effects on the activation of neutrophils, which are key cells in the inflammatory process. ncku.edu.tw In one study, the esterification of a 1-naphthalene derivative enhanced its antioxidant activity, and the compound, 2-hydroxymethyl-1-naphthol (B11913058) diacetate (TAC), showed the highest potency in inhibiting lysozyme (B549824) release from neutrophil degranulation. ncku.edu.twresearchgate.net This suggests that modifications to the naphthalene core can significantly influence its anti-inflammatory potential. Molecular hybridization, which combines different pharmacologically active moieties, is a common strategy to enhance activity and reduce side effects. nih.gov For example, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were synthesized and showed effective inhibition of pro-inflammatory cytokines like NO, IL-6, and TNF-α. nih.gov
The antioxidant activity of naphthalene derivatives is often linked to the presence and position of hydroxyl groups. chemistryviews.org Dihydroxynaphthalenes (DHNs) with an α-substitution pattern, such as 1,8-DHN and 1,6-DHN, exhibit higher antioxidant power and faster hydrogen atom transfer (HAT) processes compared to those with a β-substitution pattern. chemistryviews.org The antioxidant mechanism is governed by the generation and stability of intermediate naphthoxyl radicals. chemistryviews.org Naphthalene-based chalcone (B49325) derivatives have also been synthesized and evaluated for their antioxidant capacities. bath.ac.uknih.gov Certain pyrazoline and pyridine (B92270) derivatives derived from naphthalene-chalcone showed potent antioxidant activity, with IC50 values comparable to the standard antioxidant, ascorbic acid. bath.ac.uknih.govresearchgate.net
| Compound/Derivative Class | Activity Investigated | Key Findings | Reference |
|---|---|---|---|
| Naphthalene-Formamide Benzimidazole[2,1-b]thiazole Derivatives | Anti-inflammatory | Effectively inhibited LPS-induced production of pro-inflammatory cytokines (NO, IL-6, TNF-α). Compound 13b was the most potent. | nih.gov |
| 2-hydroxymethyl-1-naphthol diacetate (TAC) | Anti-inflammatory | Showed high potency in inhibiting lysozyme release from rat neutrophil degranulation. | ncku.edu.twresearchgate.net |
| Naphthalene-Based Chalcone Derivatives (Pyrazoline and Pyridine derivatives) | Antioxidant | Compounds 5 and 10 showed potent antioxidant activity with IC50 values of 178 µM and 177 µM, respectively, comparable to ascorbic acid (IC50 = 148 µM). | bath.ac.uknih.govresearchgate.net |
| Dihydroxynaphthalenes (1,8-DHN, 1,6-DHN) | Antioxidant | Demonstrated higher antioxidant power and faster hydrogen atom transfer (HAT) processes compared to β-substituted DHNs. | chemistryviews.org |
Potential in Modulating Specific Receptor Systems (e.g., β2-adrenoceptor agonism for bronchodilation by related formamides)
Formamide derivatives have shown potential in modulating specific receptor systems, a critical aspect of modern drug design. wikipedia.org One of the most significant examples is their role as β2-adrenoceptor agonists, which are first-line drugs for treating respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD). wikipedia.orgnih.govmdpi.com These drugs selectively act on β2-receptors in the lungs, leading to the relaxation of airway smooth muscle and resulting in bronchodilation. wikipedia.orgmdpi.com
The development of selective β2-agonists has been driven by the need to minimize the cardiovascular side effects associated with non-selective β-agonists. biolife-publisher.it The chemical structure of these agonists is crucial for their selectivity and duration of action. wikipedia.orgnih.gov Many clinically used β2-agonists are substituted β-phenethylamines that feature specific phenyl ring substitutions, including a N-formamide ring. wikipedia.org The key interactions between a β2-adrenoceptor and its agonist include the formation of an ion pair between the protonated nitrogen atom of the agonist and the carboxylate side chain of an aspartic acid residue in the receptor. nih.gov
A selective pharmacophore model developed for β2-adrenoceptor agonists identified five essential chemical features: one hydrogen-bond acceptor, one hydrogen-bond donor, two aromatic rings, and one positive ionizable feature. nih.gov The presence of a formamide group can contribute to these interactions, particularly as a hydrogen-bond donor or acceptor. The structural modifications of the catecholamine nucleus and its side chain have led to the synthesis of more selective and longer-acting drugs. biolife-publisher.it This demonstrates the potential for designing novel formamide derivatives, including those based on a naphthalene scaffold, to act as potent and selective modulators of specific receptor systems like the β2-adrenoceptor.
Herbicidal Applications of Naphthalene-Amide Structures
Amide herbicides are a significant class of agrochemicals used for pre-emergent, selective weed control in a variety of crops. nih.gov The amide group (-CONH-) is a characteristic feature of many herbicides that act by inhibiting photosynthesis. mdpi.com Naphthalene-based structures have also been investigated for their phytotoxic and herbicidal properties. mdpi.commdpi.com
Research has shown that ring-substituted 2-hydroxynaphthalene-1-carboxanilides can act as potent inhibitors of photosynthetic electron transport (PET). mdpi.com For instance, 2-hydroxy-N-(3-trifluoromethylphenyl)naphthalene-1-carboxamide was identified as a highly active PET inhibitor with an IC50 value of 29 µmol/L. mdpi.com The mechanism of action for many amide herbicides involves penetrating the weed through the soil and targeting roots or shoots to disrupt essential biological processes like protein synthesis or cell division. nih.gov
The development of new herbicides is crucial due to the evolution of weed resistance to existing products. nih.gov Pyrazole amide derivatives have been designed and synthesized as potential inhibitors of transketolase (TK), a key enzyme in the Calvin cycle of plant photosynthesis. nih.gov Bioassays revealed that some of these compounds exhibited excellent herbicidal activity against various weeds, with an efficacy that was consistent with their ability to inhibit the TK enzyme. nih.gov Similarly, derivatives of glyphosate (B1671968) containing an amide linkage have been synthesized and shown to have a significant herbicidal effect on weeds like Parthenium hysterophorus, by reducing the chlorophyll (B73375) content of the plant. researchgate.net The versatility of the naphthalene-amide structure suggests its potential for the development of new and effective herbicides. mdpi.comresearchgate.net
| Compound/Derivative Class | Target/Mechanism | Key Findings | Reference |
|---|---|---|---|
| 2-Hydroxy-N-(3-trifluoromethylphenyl)naphthalene-1-carboxamide | Photosynthetic Electron Transport (PET) Inhibition | Highly active PET inhibitor with an IC50 of 29 µmol/L in spinach chloroplasts. | mdpi.com |
| 2-Hydroxy-N-phenylnaphthalene-1-carboxanilide | Photosynthetic Electron Transport (PET) Inhibition | One of the most active PET inhibitors in the studied series. | mdpi.com |
| Pyrazole Amide Derivatives (Compounds 6ba and 6bj) | Transketolase (TK) Inhibition | Displayed high root inhibition (~90%) against Digitaria sanguinalis and excellent inhibitory effect (~80%) in foliar spray tests. | nih.gov |
| Amide Derivatives of Glyphosate | Chlorophyll Reduction | Reduced chlorophyll a, chlorophyll b, and total chlorophyll content in Parthenium hysterophorus. | researchgate.net |
| N-(naphthalene-1-yl) propanamide | Bioherbicide | Showed potential as a bioherbicide against the weed Cyperus rotundus. | researchgate.net |
Advanced Functional Materials and Emerging Applications
Development as Fluorescent Probes for Chemical and Biological Sensing
Naphthalene (B1677914) derivatives are well-known for their fluorescent properties, including high quantum yields and photostability, making them excellent candidates for the development of fluorescent probes. nih.gov The introduction of a formamide (B127407) group to the naphthalene scaffold in N-(1-(naphthalen-1-yl)ethyl)formamide can modulate these properties and introduce specific recognition sites, enhancing its potential for selective sensing applications. nih.govresearchgate.net
The photophysical properties of naphthalene-based fluorophores are often highly sensitive to the polarity of their environment, a phenomenon known as solvatochromism. acs.org This behavior is crucial for developing probes that can report on the local environment in chemical and biological systems. For instance, studies on related naphthalene derivatives have shown significant red-shifting of their emission spectra with increasing solvent polarity. acs.org This is attributed to the stabilization of a more polar excited state in polar solvents.
The quantum yield, a measure of the efficiency of the fluorescence process, is a critical parameter for a fluorescent probe. Naphthalene itself has a quantum yield of 0.23 in cyclohexane. For naphthalene derivatives, the quantum yield can be significantly influenced by the nature and position of substituents. While specific quantum yield data for this compound is not extensively documented in dedicated studies, research on analogous naphthalene-based probes demonstrates that high quantum yields, in some cases approaching 99% in certain solvents, can be achieved. acs.org Optimization of the quantum yield for a specific application might involve modifying the electronic properties of the formamide group or the naphthalene ring to minimize non-radiative decay pathways.
Table 1: Illustrative Solvatochromic Data for a Naphthalene-based Fluorophore This table presents representative data for a solvatochromic naphthalene derivative to illustrate the concept, as specific data for this compound is not readily available.
| Solvent | Dielectric Constant | Emission Maximum (nm) | Stokes Shift (nm) |
|---|---|---|---|
| Hexane | 1.88 | 389 | - |
| Dichloromethane | 8.93 | - | 95-226 |
| Ethanol (B145695) | 24.55 | 485 | ~300 |
Data sourced from a study on Prodan, a related naphthalene-based dye. acs.org
The formamide group in this compound can be chemically converted to an isocyanide. researchgate.netnih.gov This transformation is significant because aromatic isocyanides have emerged as promising fluorescent probes for detecting toxic metals like mercury. researchgate.net The hydrolysis of the isocyano group back to a formamide in biological systems is a key aspect of their potential application as drugs. researchgate.net
The sensing mechanism of such probes often relies on the interaction of the target analyte with the isocyanide or formamide moiety, leading to a detectable change in the fluorescence signal. This can occur through several mechanisms, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF). rsc.org For example, the chelation of a metal ion can increase the rigidity of the molecule, restricting free rotation and leading to a significant enhancement of the fluorescence quantum yield. rsc.org
The specificity of these formamide-isocyanide hybrid sensors can be tuned by modifying the structure of the naphthalene derivative. The steric and electronic properties of the substituents on the naphthalene ring can influence the binding affinity and selectivity for different analytes.
Catalysis and Ligand Design in Transition Metal Chemistry
The presence of both nitrogen and oxygen atoms in the formamide group of this compound suggests its potential to act as a ligand in transition metal chemistry. Formamides are known to coordinate with metal ions, and the naphthalene moiety provides a bulky, sterically demanding framework that can influence the geometry and reactivity of the resulting metal complexes.
While direct studies of this compound as a ligand are not widely reported, research on related naphthalene-based ligands provides insights into its potential. For instance, naphthalene-based acetic acids have been used to synthesize a variety of transition metal complexes with diverse structures and biological activities. mdpi.com Furthermore, naphthalene derivatives with peri-substituents have been extensively studied for ligand design, creating rigid chelating backbones. researchgate.net
Palladium complexes with methylnaphthyl ligands have been shown to be highly efficient catalyst precursors for cross-coupling reactions. nih.gov The η³-coordination of the methylnaphthyl group to the palladium center is a key feature of these catalysts. nih.gov This suggests that the naphthalene group in this compound could also participate in metal coordination, potentially leading to novel catalytic systems. The formamide group could act as a secondary binding site, creating a bidentate ligand and enhancing the stability and selectivity of the catalyst.
Environmental Remediation and Sustainable Chemistry Approaches involving Naphthalene-Formamides
Naphthalene and its derivatives are common environmental pollutants originating from industrial processes and the incomplete combustion of fossil fuels. scholarsresearchlibrary.com Bioremediation, which utilizes microorganisms to degrade these toxic compounds, is considered a cost-effective and environmentally friendly approach to cleanup. nih.gov
Various bacterial species have been identified that can use naphthalene as their sole source of carbon and energy. scholarsresearchlibrary.comnih.gov These microorganisms typically initiate the degradation process by introducing hydroxyl groups into the aromatic ring, leading to the formation of intermediates that can be further metabolized. It is plausible that this compound could be susceptible to similar microbial degradation pathways. The formamide side chain may be hydrolyzed or otherwise modified by microbial enzymes as a preliminary step to the degradation of the naphthalene core.
The use of bioremediation for naphthalene-contaminated sites represents a key aspect of sustainable chemistry. nih.gov Furthermore, the addition of naphthalene can sometimes enhance the biodegradation of other more complex polycyclic aromatic hydrocarbons (PAHs) through cometabolism. mdpi.com This suggests that the presence of naphthalene-formamides might influence the microbial degradation of other pollutants in a mixed-contamination scenario. The green alga Coelastrella saipanensis has also demonstrated the ability to efficiently remove naphthalene from aqueous solutions, highlighting the potential of phytoremediation as another sustainable approach. ekb.eg
Q & A
Q. How can machine learning models improve the design of N-(1-(naphthalen-1-yl)ethyl)formamide analogs with enhanced bioactivity?
- Methodology : Train models on datasets of naphthalene derivatives with associated IC values. Use descriptors like molecular fingerprints, topological polar surface area (TPSA), and H-bond donors/acceptors. Validate predictions via synthesis and testing of top candidates. Apply SHAP analysis to interpret feature importance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
